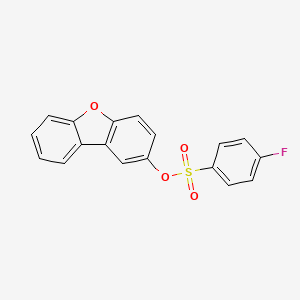

Dibenzofuran-2-yl 4-fluorobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

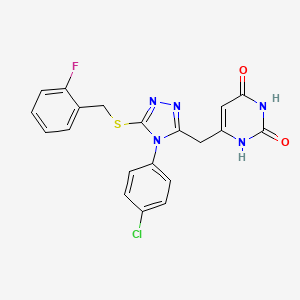

The molecular structure of dibenzofuran, a related compound, consists of two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them .Chemical Reactions Analysis

Dibenzofuran is thermally robust and undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions . Reaction of dibenzofuran with butyl lithium results in di lithiation .Physical And Chemical Properties Analysis

Dibenzofuran is a volatile white solid that is soluble in nonpolar organic solvents . It has a melting point of 81 to 85 °C and a boiling point of 285 °C . It is insoluble in water .Applications De Recherche Scientifique

Photocatalytic Transformations

Dibenzofuran derivatives, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), have been recognized for their potent organophotocatalytic properties, offering excellent redox windows, good chemical stability, and broad applicability in various organic reactions. This showcases their potential in metal-free photocatalysis for organic synthesis (T. Shang et al., 2019).

Blue Electrophosphorescence

Dibenzofuran has been successfully modified to create electron-transporting host materials for blue-green electrophosphorescence, achieving high quantum efficiency and luminance power efficiency. This application underlines its significance in the development of advanced electrophosphorescent devices (P. Vecchi et al., 2006).

Anticancer Agents

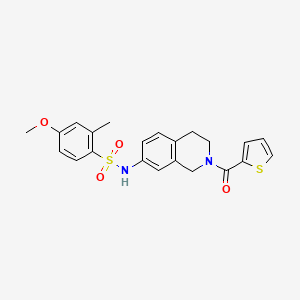

The synthesis and evaluation of aminothiazole-paeonol derivatives, involving dibenzofuran-2-yl 4-fluorobenzenesulfonate, have demonstrated high anticancer potential against various cancer cell lines. These findings suggest the compound's promising role in developing new anticancer agents, especially for gastrointestinal adenocarcinoma (Chia-Ying Tsai et al., 2016).

Fluorescent Probes for Cysteine Detection

A novel fluorescent probe based on dibenzofuran structure has been developed for visual sensing of cysteine levels in milk and water samples, highlighting its application in environmental and food safety monitoring (Jialin Wang et al., 2018).

Organic Synthesis

Dibenzofuran derivatives have facilitated the development of donor-acceptor fluorophores as metal-free photoredox catalysts, effectively driving C(sp3)-C(sp2) cross-coupling reactions. This application is pivotal in organic synthesis, offering a green alternative to traditional metal-based catalysts (Jian Luo & Jian Zhang, 2016).

Mécanisme D'action

Target of Action

Benzofuran compounds, which dibenzofuran-2-yl 4-fluorobenzenesulfonate is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds interact with their targets to exert their biological effects .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Benzofuran compounds are known to have strong biological activities, suggesting that they have significant molecular and cellular effects .

Propriétés

IUPAC Name |

dibenzofuran-2-yl 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FO4S/c19-12-5-8-14(9-6-12)24(20,21)23-13-7-10-18-16(11-13)15-3-1-2-4-17(15)22-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZJSTCALCJFPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2695413.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2695415.png)

![2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2695416.png)

![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2695419.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)

![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)

![methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695435.png)